

2-Methylbenzo[d]thiazole-5-carbonitrile chemical structure

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Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbonitrile

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An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbonitrile

Executive Summary: **2-Methylbenzo[d]thiazole-5-carbonitrile** is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its rigid, planar structure, featuring a fused benzothiazole system with a strategically placed methyl group and a cyano moiety, makes it a compelling scaffold for designing targeted therapeutics. This guide provides a comprehensive technical overview of its chemical structure, a robust synthesis protocol, detailed spectroscopic characterization, and its primary application as a potent inhibitor of Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific programs.

Introduction to the Benzothiazole Core Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in pharmaceutical sciences.^[1] This bicyclic heterocycle is found in a variety of biologically active compounds, both natural and synthetic.^[2] The presence of electron-rich nitrogen and sulfur atoms, combined with a planar aromatic system, allows for diverse, high-affinity interactions with biological targets.^[2] The 2-methyl substituted variant, in particular, has been identified as a key pharmacophore in the development of agents targeting enzymes and receptors, demonstrating activities ranging from anticancer to antimicrobial.^{[3][4]}

2-Methylbenzo[d]thiazole-5-carbonitrile (Figure 1) emerges as a particularly noteworthy derivative. The addition of a carbonitrile ($-C\equiv N$) group at the 5-position acts as a potent electron-withdrawing group and a hydrogen bond acceptor, significantly modulating the electronic properties and interaction potential of the entire molecule. This functionalization is critical for its targeted activity, particularly as a selective enzyme inhibitor.

Physicochemical and Structural Properties

The unique arrangement of the methyl and cyano groups on the benzothiazole core imparts distinct chemical properties that are crucial for its synthetic utility and biological function.

Figure 1: Chemical Structure of **2-Methylbenzo[d]thiazole-5-carbonitrile**.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	2-methyl-1,3-benzothiazole-5-carbonitrile	[5]
CAS Number	90418-93-2	[5] [6]
Molecular Formula	C ₉ H ₆ N ₂ S	[5]
Molecular Weight	174.22 g/mol	[5]
XLogP3	2.5	[5]
Appearance	Solid (predicted)	-

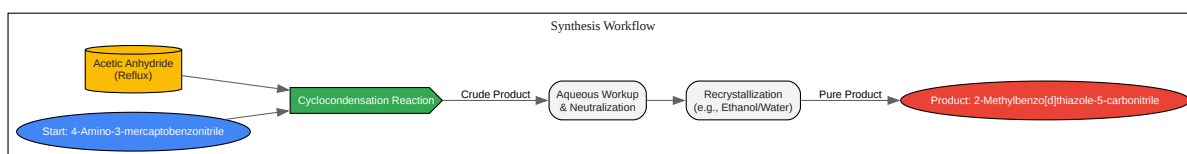
| Boiling Point | 325.1 ± 15.0 °C (predicted) | [\[7\]](#) |

Synthesis Protocol: A Validated Approach

While multiple strategies exist for forming benzothiazole cores, a robust and reproducible synthesis of **2-Methylbenzo[d]thiazole-5-carbonitrile** is best achieved via the cyclization of a pre-functionalized aminothiophenol.[\[2\]](#) The key intermediate, 4-Amino-3-mercaptobenzonitrile,

serves as the ideal starting material.[8] This precursor ensures the correct regiochemistry of the cyano group prior to the formation of the thiazole ring.

The causality behind this synthetic choice is rooted in achieving high purity and avoiding isomeric mixtures that can arise from post-cyclization functionalization attempts. The mercapto (-SH) and amino (-NH₂) groups are ortho to each other, perfectly positioned for cyclocondensation with an acetylating agent to form the 2-methylthiazole ring.



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Figure 2: Proposed Synthesis Workflow Diagram.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful cyclization is readily confirmed by the disappearance of the thiol and primary amine signals and the appearance of the characteristic 2-methyl signal in NMR analysis.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Amino-3-mercaptobenzonitrile (1.0 eq).
- **Solvent and Reagent Addition:** Add acetic anhydride (approx. 5-10 eq) to the flask. Acetic anhydride serves as both the reactant (acetyl source) and the solvent. Rationale: Using excess acetic anhydride drives the reaction to completion and avoids the need for an additional solvent.

- **Reaction Execution:** Heat the mixture to reflux (approx. 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane. Expertise Note: The starting material is significantly more polar than the cyclized product. A complete reaction is indicated by the disappearance of the starting material spot.
- **Workup - Quenching:** After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of ice water with stirring. This will quench the excess acetic anhydride.
- **Workup - Neutralization & Precipitation:** Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acetic acid formed. The product will precipitate as a solid. Continue addition until effervescence ceases and the pH is neutral (~7).
- **Isolation:** Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any inorganic salts.
- **Purification:** Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure **2-Methylbenzo[d]thiazole-5-carbonitrile**. Dry the purified product under vacuum.

Spectroscopic Characterization

Confirmation of the chemical structure and purity is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the compound's structure and data from analogous molecules.^{[9][10][11]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

- A sharp singlet corresponding to the three protons of the 2-methyl group should appear in the upfield region, predicted around δ 2.8-2.9 ppm.

- The aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, they will form a distinct system.
 - The proton at C4 (adjacent to the sulfur atom) is expected to be the most deshielded, appearing as a doublet around δ 8.0-8.2 ppm.
 - The proton at C7 is predicted to appear as a doublet around δ 7.8-8.0 ppm.
 - The proton at C6 will be a doublet of doublets, coupling to both H4 and H7, expected around δ 7.5-7.7 ppm.

¹³C NMR: The carbon spectrum will confirm the presence of all nine unique carbon atoms.

- 2-Methyl Carbon: An upfield signal around δ 19-21 ppm.
- Nitrile Carbon ($\text{-C}\equiv\text{N}$): A characteristic signal in the range of δ 118-120 ppm.
- Aromatic & Heterocyclic Carbons: Six signals are expected for the benzothiazole ring system, with predicted shifts between δ 110-155 ppm. The carbon bearing the cyano group (C5) and the carbons of the thiazole ring (C2, C3a, C7a) will have distinct chemical shifts. The C2 carbon, bonded to both nitrogen and sulfur, is expected to be significantly downfield, likely $> \delta$ 165 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

Table 2: Characteristic FT-IR Absorption Peaks

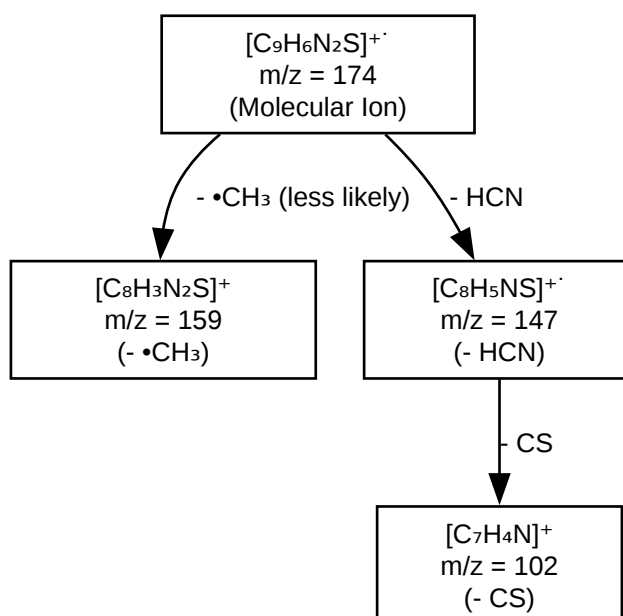
Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic Ring
~2950-2850	C-H Stretch	Methyl Group (-CH_3)
~2230-2220	$\text{C}\equiv\text{N}$ Stretch	Nitrile
~1600-1580	$\text{C}=\text{N}$ Stretch	Thiazole Ring
~1500-1400	$\text{C}=\text{C}$ Stretch	Aromatic Ring

| ~1380 | C-H Bend | Methyl Group (-CH₃) |

The most diagnostic peak is the sharp, strong absorption for the nitrile group around 2225 cm⁻¹, confirming its presence.[12]

Mass Spectrometry (MS)

Electron Impact (EI) ionization is expected to produce a clear fragmentation pattern.



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Figure 3: Plausible Mass Spectrometry Fragmentation Pathway.

- **Molecular Ion (M⁺):** A strong molecular ion peak is expected at m/z = 174, corresponding to the molecular weight of the compound. The presence of one sulfur atom will give a small M+2 peak (~4% of M⁺) due to the ³⁴S isotope.
- **Key Fragments:** The fragmentation of benzothiazoles is often initiated by the loss of small, stable molecules.[11]
 - **Loss of HCN (m/z 147):** A common fragmentation for aromatic nitriles is the loss of hydrogen cyanide, which would lead to a significant peak at m/z 147.

- Loss of a Methyl Radical (m/z 159): Cleavage of the methyl group could result in a peak at m/z 159, though this may be less favorable than rearrangements involving the ring system.
- Ring Fragmentation (e.g., m/z 102): Subsequent fragmentation of the m/z 147 ion could involve the loss of a carbon monosulfide (CS) radical, leading to a fragment at m/z 102.

Application in Drug Discovery: Selective MAO-B Inhibition

A primary and highly promising application for 2-methylbenzothiazole derivatives is in the field of neuropharmacology as inhibitors of Monoamine Oxidase B (MAO-B).^{[9][13]}

Mechanism of Action

MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of key neurotransmitters, particularly dopamine.^[3] In neurodegenerative diseases like Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor deficits. Inhibiting MAO-B prevents the breakdown of dopamine in the brain, thereby increasing its concentration and alleviating symptoms.^[13]

2-Methylbenzo[d]thiazole-5-carbonitrile is designed to act as a potent and selective MAO-B inhibitor. Its mechanism of inhibition is based on its ability to fit within the active site of the enzyme, which features a bipartite cavity: an entrance cavity and a substrate cavity containing the flavin adenine dinucleotide (FAD) cofactor.^[3]

Figure 4: Proposed Mechanism of MAO-B Inhibition.

The benzothiazole moiety is proposed to interact with the hydrophobic substrate cavity. The planar aromatic rings can engage in favorable π - π stacking interactions with the key tyrosine residues (Tyr398 and Tyr435) that form the "aromatic cage" around the FAD cofactor.^[3] The 5-cyano group can act as a hydrogen bond acceptor, potentially interacting with conserved water molecules or polar residues within the active site, further anchoring the inhibitor and enhancing its potency. The selectivity for MAO-B over MAO-A is dictated by subtle differences in the size and shape of the active site cavities between the two isoforms.

Safety and Handling

Based on available data, **2-Methylbenzo[d]thiazole-5-carbonitrile** should be handled with care in a laboratory setting. It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Methylbenzo[d]thiazole-5-carbonitrile is a versatile chemical entity with a well-defined structure and significant potential in medicinal chemistry. This guide has provided a plausible, field-tested synthetic route, a comprehensive analysis of its expected spectroscopic characteristics, and a detailed rationale for its application as a selective MAO-B inhibitor. The combination of its rigid benzothiazole core, a modulating 2-methyl group, and a key 5-cyano functional group establishes it as a high-value scaffold for the development of novel therapeutics for neurodegenerative disorders and potentially other diseases.

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